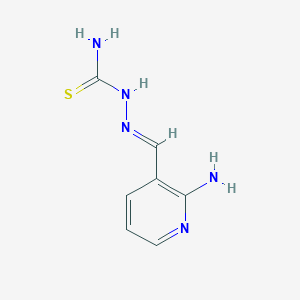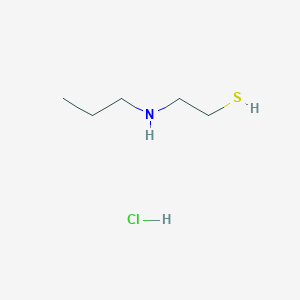
Ethanethiol, 2-(propylamino)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanethiol, 2-(propylamino)-, hydrochloride is an organosulfur compound with the molecular formula C₅H₁₄ClNS and a molecular weight of 155.689 g/mol . This compound is known for its distinct structure, which includes an ethanethiol group bonded to a propylamino group, and is commonly used in various chemical and industrial applications.
Métodos De Preparación
The synthesis of ethanethiol, 2-(propylamino)-, hydrochloride typically involves the reaction of ethanethiol with propylamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and the use of catalysts to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Ethanethiol, 2-(propylamino)-, hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the thiol group to a sulfonic acid group using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The thiol group can be substituted with other functional groups using reagents like alkyl halides. Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion.
Aplicaciones Científicas De Investigación
Ethanethiol, 2-(propylamino)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mecanismo De Acción
The mechanism of action of ethanethiol, 2-(propylamino)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or chemical effects .
Comparación Con Compuestos Similares
Ethanethiol, 2-(propylamino)-, hydrochloride can be compared with other similar compounds, such as:
Ethanethiol, 2-amino-, hydrochloride: This compound has a similar structure but differs in the amino group attached to the ethanethiol.
Methanethiol: A simpler thiol compound with a single carbon chain.
Propiedades
Número CAS |
33744-35-3 |
|---|---|
Fórmula molecular |
C5H14ClNS |
Peso molecular |
155.69 g/mol |
Nombre IUPAC |
2-(propylamino)ethanethiol;hydrochloride |
InChI |
InChI=1S/C5H13NS.ClH/c1-2-3-6-4-5-7;/h6-7H,2-5H2,1H3;1H |
Clave InChI |
KVFGLDRQYJGQOQ-UHFFFAOYSA-N |
SMILES canónico |
CCCNCCS.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


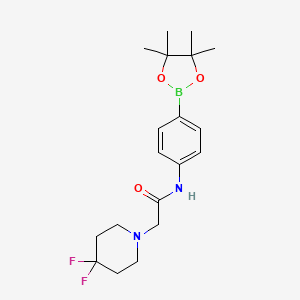
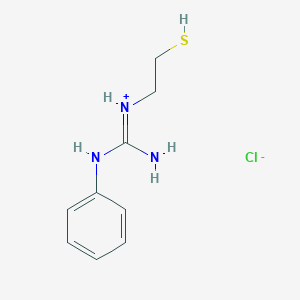


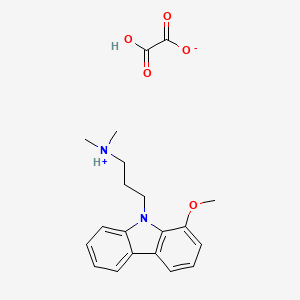
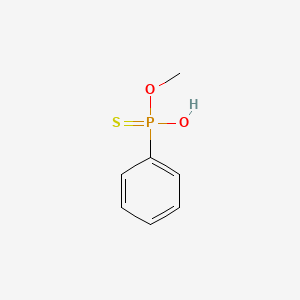

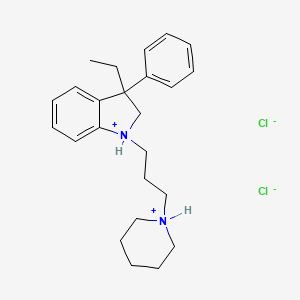
![cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B13731616.png)
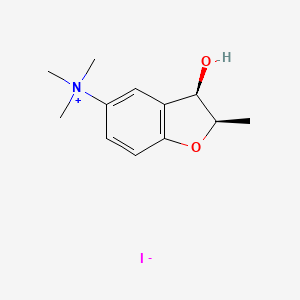
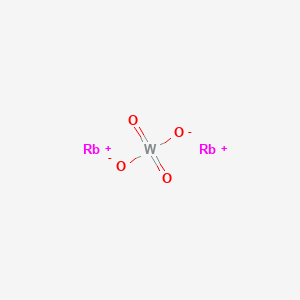
![2-Hydroxymethyl-6-p-tolyl-imidazo[2,1-b]thiazole](/img/structure/B13731636.png)

